Methyl 7-bromoquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

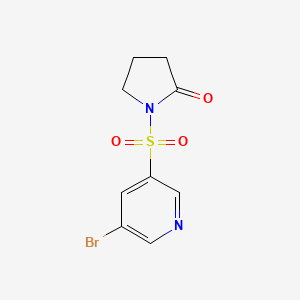

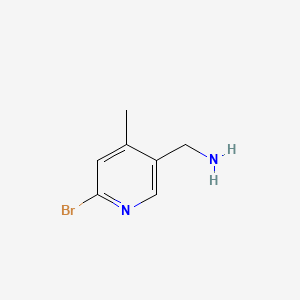

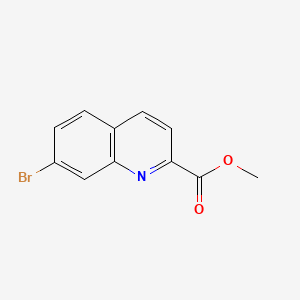

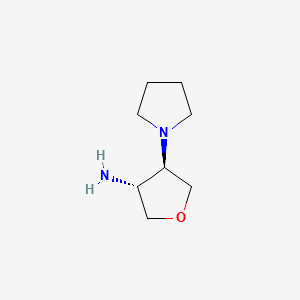

“Methyl 7-bromoquinoline-2-carboxylate” is a chemical compound with the formula C11H8BrNO2 . It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, including “Methyl 7-bromoquinoline-2-carboxylate”, has been a subject of interest in recent years due to their biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “Methyl 7-bromoquinoline-2-carboxylate” consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a bromine atom and a carboxylate group, which contribute to its unique properties .Physical And Chemical Properties Analysis

“Methyl 7-bromoquinoline-2-carboxylate” has a molecular weight of 266.09 . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP2C19 . Its water solubility is moderate .Applications De Recherche Scientifique

Fluorescent Brightening Agents : Methyl 7-bromoquinoline-2-carboxylate derivatives have been studied for their potential use as fluorescent brightening agents. This application is significant in textile and paper industries for enhancing the brightness and appearance of products (Rangnekar & Shenoy, 1987).

Anti-Plasmodial Drugs : Research has shown the synthesis of quinoline derivatives, including Methyl 7-bromoquinoline-2-carboxylate, as potential lead compounds in the search for new anti-plasmodial drugs. This is particularly relevant in the context of malaria treatment and prevention (Hostyn et al., 2005).

Photolabile Protecting Group : A study describes the synthesis and photochemistry of a photolabile protecting group based on a brominated hydroxyquinoline derivative. This compound, related to Methyl 7-bromoquinoline-2-carboxylate, is useful in biological contexts for its sensitivity to multiphoton-induced photolysis, which can be leveraged in in vivo studies (Fedoryak & Dore, 2002).

Anticancer Activity : The synthesis of certain quinoline derivatives, including those related to Methyl 7-bromoquinoline-2-carboxylate, has been explored for their potential anticancer effects, particularly against breast cancer. These compounds have shown promising results in inhibiting the growth of cancer cells in vitro (Gaber et al., 2021).

Structural Analysis : The molecular and crystal structures of Methyl 7-bromoquinoline-2-carboxylate derivatives have been extensively studied, providing insights into their chemical properties and potential applications in various fields of research (Rudenko et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

methyl 7-bromoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)9-5-3-7-2-4-8(12)6-10(7)13-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZMEPNNMSTQIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-bromoquinoline-2-carboxylate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)

![7-Amino-3-bromo-thieno[2,3-C]pyridine](/img/structure/B577378.png)

![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)